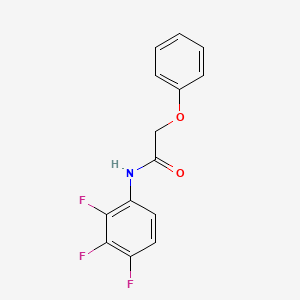

2-phenoxy-N-(2,3,4-trifluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

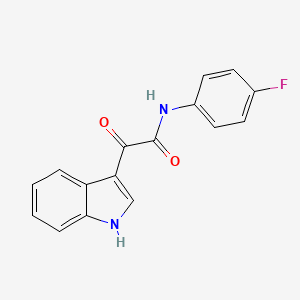

“2-phenoxy-N-(2,3,4-trifluorophenyl)acetamide” is a chemical compound . It is a derivative of phenoxy acetamide . The molecular formula is C15H12F3NO2 and the molecular weight is 295.264 .

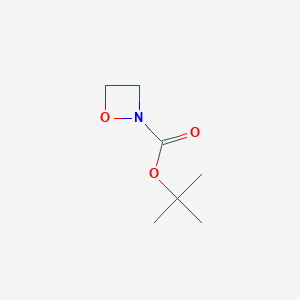

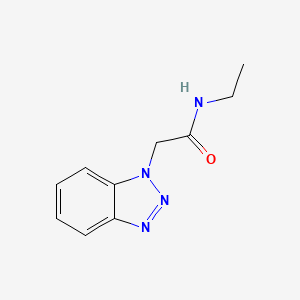

Molecular Structure Analysis

The molecular structure of “2-phenoxy-N-(2,3,4-trifluorophenyl)acetamide” consists of a phenoxy group (a phenol ether), an acetamide group (a carboxamide), and a trifluorophenyl group (a phenyl group with three fluorine substitutions) .Aplicaciones Científicas De Investigación

Antitubercular Agents

A series of 2-phenoxy-N-phenylacetamide compounds were designed, synthesized, and assessed for their antitubercular activities . These derivatives showed potent or moderate activity against M. tuberculosis H 37 Rv, with MIC values ranging from 4 to 64 μg/mL . The most potent derivative showed an identical MIC value of 4 μg/mL for both M. tuberculosis H 37 Rv and rifampin-resistant M. tuberculosis .

Medicinal Chemistry

Phenoxy acetamide and its derivatives have been studied extensively in medicinal chemistry . These compounds are used in the design and development of new pharmaceutical compounds . They are also used in studying the utilization of drugs and their biological effects .

Synthesis of 2-Aminobenzofurans

N-phenoxy amides, a class of compounds that includes 2-phenoxy-N-(2,3,4-trifluorophenyl)acetamide, have been used in the synthesis of 2-aminobenzofuran derivatives . This is achieved via a base-mediated tandem [3,3]-sigmatropic rearrangement .

Study of Drug Resistance

The study of 2-phenoxy-N-phenylacetamide derivatives can provide insights into drug resistance, particularly in the context of tuberculosis treatment . Understanding how these compounds interact with drug-resistant strains of M. tuberculosis can inform the development of new treatments .

Safety Profile Analysis

The safety profile of 2-phenoxy-N-phenylacetamide derivatives is also a subject of research . For instance, one derivative demonstrated no inhibitory effects against six different tumor cell lines and had a good safety profile in a vero cell line .

Development of Affordable Treatments

The research on 2-phenoxy-N-phenylacetamide and its derivatives can contribute to the development of affordable treatments for diseases like tuberculosis . The most potent derivative in the antitubercular study was identified as a good lead for subsequent optimization in search of novel affordable antitubercular agents .

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenoxy-N-(2,3,4-trifluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-10-6-7-11(14(17)13(10)16)18-12(19)8-20-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJWBDROFCMLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-(2,3,4-trifluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)

![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)

![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)

![[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine](/img/structure/B2725697.png)

![1-(2-Methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2725698.png)